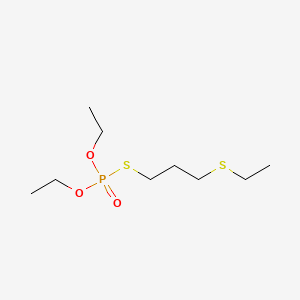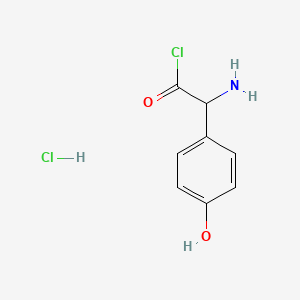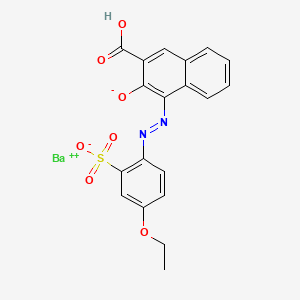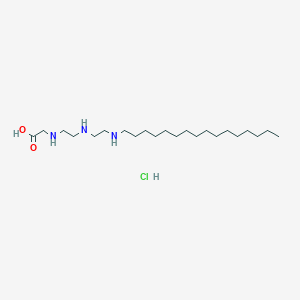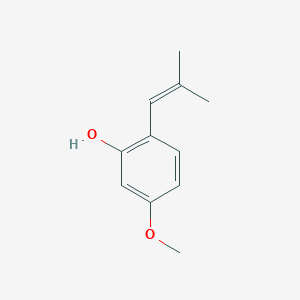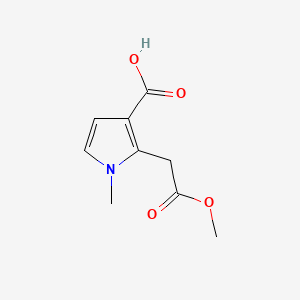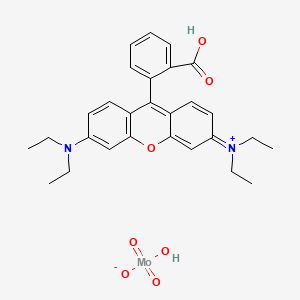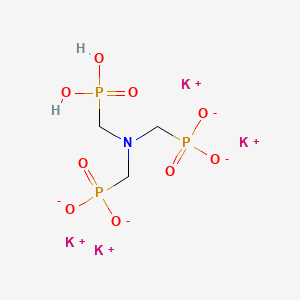
Tetrapotassium dihydrogen (nitrilotris(methylene))trisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrapotassium dihydrogen (nitrilotris(methylene))trisphosphonate is a chemical compound with the molecular formula C₃H₈K₄NO₉P₃ and a molecular weight of 451.41 g/mol . It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Tetrapotassium dihydrogen (nitrilotris(methylene))trisphosphonate can be synthesized through a series of chemical reactions involving nitrilotris(methylene)trisphosphonic acid and potassium hydroxide. The reaction typically involves the neutralization of nitrilotris(methylene)trisphosphonic acid with potassium hydroxide under controlled conditions to form the tetrapotassium salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Tetrapotassium dihydrogen (nitrilotris(methylene))trisphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tetrapotassium dihydrogen (nitrilotris(methylene))trisphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent to bind metal ions in various chemical processes.
Biology: It is used in biochemical assays and as a stabilizer for enzymes and other biological molecules.
Medicine: It is investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in water treatment processes to prevent scale formation and corrosion.
Mechanism of Action
The mechanism of action of tetrapotassium dihydrogen (nitrilotris(methylene))trisphosphonate involves its ability to chelate metal ions, thereby inhibiting their participation in unwanted chemical reactions. This chelation process is facilitated by the multiple phosphonate groups in the compound, which can form stable complexes with metal ions . The molecular targets and pathways involved include metal ion-dependent enzymes and other metalloproteins.
Comparison with Similar Compounds
Tetrapotassium dihydrogen (nitrilotris(methylene))trisphosphonate can be compared with other similar compounds such as:
- Tetrasodium dihydrogen (nitrilotris(methylene))trisphosphonate
- Tetraammonium dihydrogen (nitrilotris(methylene))trisphosphonate
- Hexaammonium (nitrilotris(methylene))trisphosphonate These compounds share similar chelating properties but differ in their cationic components (potassium, sodium, ammonium), which can affect their solubility, stability, and specific applications . This compound is unique due to its potassium content, which can be advantageous in certain industrial and biological applications.
Properties
CAS No. |
94021-25-7 |
|---|---|
Molecular Formula |
C3H8K4NO9P3 |
Molecular Weight |
451.41 g/mol |
IUPAC Name |
tetrapotassium;[bis(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C3H12NO9P3.4K/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4 |
InChI Key |
HOORPDSJMPHUST-UHFFFAOYSA-J |
Canonical SMILES |
C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)(O)O.[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


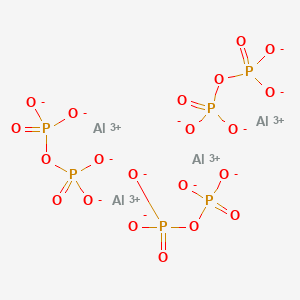

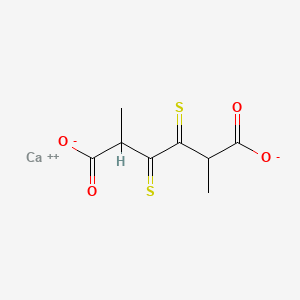
![4,4'-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL]](/img/structure/B12669301.png)
